C4-Demethylation Enzyme Kinetics
In the C4‑demethylation sequence that converts 4,4‑dimethyl‑5α‑cholest‑8‑en‑3β‑ol to zymosterol, 4‑methylcholest‑8‑en‑3‑ol (CAS 32908‑16‑0) is the immediate product of the first oxidative decarboxylation cycle. Using recombinant human SC4MOL and HSD17B7, the Kₘ for 4‑methylcholest‑8‑en‑3‑ol was determined to be 12 μM, compared to >50 μM for the precursor 4,4‑dimethyl‑5α‑cholest‑8‑en‑3β‑ol [1]. The approximately 4‑fold lower Kₘ indicates that the mono‑methyl substrate is processed more efficiently by the C4‑demethylation machinery, making it the preferred intermediate for downstream cholesterol synthesis flux studies [2].
| Evidence Dimension | Substrate affinity (Kₘ) for human sterol C4-methyl oxidase (SC4MOL) |
|---|---|
| Target Compound Data | Kₘ ≈ 12 μM (4-methylcholest-8-en-3-ol) |
| Comparator Or Baseline | 4,4-Dimethyl-5α-cholest-8-en-3β-ol: Kₘ > 50 μM |
| Quantified Difference | ≥ 4‑fold lower Kₘ |
| Conditions | Recombinant human SC4MOL/HSD17B7 coupled assay, 37 °C, pH 7.4 |
Why This Matters
A lower Kₘ means the target compound is turned over faster at physiological substrate concentrations, which is critical for designing in vitro cholesterol‑synthesis flux assays that require a rate‑limiting intermediate.
- [1] BRENDA Enzyme Database. EC 1.14.18.9 – 4α-methylsterol monooxygenase (SC4MOL). Substrate specificity data. View Source
- [2] Nes WD. Biosynthesis of cholesterol and other sterols. Chem Rev. 2011;111(10):6423-6451. View Source
